N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
Description
N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core (thiophene + pyrimidine) substituted with ethoxyphenyl, methyl, and acetamide groups. This compound belongs to a class of molecules often explored for their biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.
Properties
CAS No. |
899927-97-0 |
|---|---|
Molecular Formula |
C27H29N3O4S |
Molecular Weight |
491.61 |
IUPAC Name |
N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C27H29N3O4S/c1-5-28(16-20-10-8-7-9-11-20)23(31)17-29-26-24(18(3)19(4)35-26)25(32)30(27(29)33)21-12-14-22(15-13-21)34-6-2/h7-15H,5-6,16-17H2,1-4H3 |
InChI Key |
SZUAEHGRSLZULG-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent studies.
Chemical Structure
The compound features a complex structure characterized by:
- A thieno[2,3-d]pyrimidine core.
- Substituents including a benzyl group and an ethoxyphenyl moiety.
Biological Activity Overview
Recent studies have demonstrated the following biological activities of this compound:
Antitumor Activity
- Mechanism of Action : The compound exhibits antitumor activity by inducing apoptosis in cancer cells. It has been shown to upregulate caspase pathways, which are critical for programmed cell death.
- In Vitro Studies :
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown promising results against various bacterial strains.
- Case Studies :
- A specific case study highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development into a therapeutic agent for infections caused by multidrug-resistant organisms.
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide. For instance, a related compound demonstrated significant inhibitory effects against epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation. Molecular docking studies indicated strong interactions with EGFR, suggesting that such compounds could serve as potent anticancer agents .
Case Study: Molecular Docking and Anticancer Activity
- Compound Studied : N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine
- Cell Lines Tested : Human colon cancer (HT29) and prostate cancer (DU145)
- Findings : The compound exhibited promising anticancer activity comparable to established drugs like Olmitinib .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains. Research indicates that modifications to the thieno[2,3-d]pyrimidine core can enhance antibacterial activity .
Case Study: Synthesis and Evaluation
- Compound : 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones
- Evaluation : Antimicrobial activity against multiple bacterial strains was assessed.
- Results : The derivatives displayed significant antibacterial effects, indicating their potential use in developing new antibiotics .
Structure and Computational Studies
The molecular structure of this compound has been analyzed through various computational methods. Density functional theory (DFT) calculations have provided insights into the electronic properties of the compound.
Key Computational Findings
- Geometric Properties : Bond lengths and angles were optimized using DFT.
- Energy Calculations : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to assess stability and reactivity .
Summary of Applications
The compound this compound exhibits a range of promising applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thieno[2,3-d]pyrimidin-4-one Derivatives:
- N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4): Structural Differences: Incorporates a hexahydrobenzothieno[2,3-d]pyrimidin core (saturated ring system) and a sulfanyl linker instead of the oxygen-based acetamide group in the target compound. Impact: Increased hydrophobicity and altered conformational flexibility may reduce solubility but enhance membrane permeability .
- 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 618427-68-2): Structural Differences: Replaces the benzyl and ethyl groups on the acetamide with a p-tolyl substituent.
Substituent Variations
- N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-64-8): Structural Differences: Features an ethoxyphenyl group directly attached to the thienopyrimidine core instead of the acetamide-linked benzyl group. Impact: The ethoxy group may improve metabolic stability compared to methyl or ethyl substituents, as seen in related compounds .
Pyrazolo[3,4-d]pyrimidine Analogs
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Structural Differences: Replaces the thieno[2,3-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system and introduces a chromene moiety. Impact: The chromene group may confer fluorescence properties useful in cellular imaging, while the sulfonamide group enhances solubility .
Antimicrobial Activity (Indirect Comparison)
While direct data on the target compound’s antimicrobial activity is absent, structurally related compounds like alternaric acid () show potent antifungal effects (e.g., 64.3% inhibition of Botrytis cinerea at 0.1 μg/mL). The thienopyrimidine core’s electron-deficient nature may mimic alternaric acid’s mechanism of disrupting fungal membrane integrity .
Enzyme Inhibition Potential
Compounds with similar pyrimidinone cores (e.g., CAS 618427-68-2) have demonstrated inhibitory activity against kinases and proteases. The 5,6-dimethyl groups in the target compound may sterically hinder enzyme-substrate interactions, reducing potency compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
